molecular formula C17H18FN3O B12634287 (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 921230-79-7

(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B12634287
CAS No.: 921230-79-7
M. Wt: 299.34 g/mol
InChI Key: AFVYLQNUPKZROA-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a fluoropyridine moiety and a piperazine ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves the reaction of 2-fluoropyridine with 4-(4-methylphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
  • (2-Bromopyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size allow for unique interactions with biological targets, distinguishing this compound from its chloro and bromo analogs .

Properties

CAS No.

921230-79-7

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

(2-fluoropyridin-3-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18FN3O/c1-13-4-6-14(7-5-13)20-9-11-21(12-10-20)17(22)15-3-2-8-19-16(15)18/h2-8H,9-12H2,1H3

InChI Key

AFVYLQNUPKZROA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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